Lipophilicity Advantage: XLogP3 3.9 vs. 3.4–3.5 for Unsubstituted Piperidine and Methoxy Analogs
WAY-325472's computed XLogP3 of 3.9 is approximately 0.4–0.5 log units higher than that predicted for the des-methyl piperidine analog (C19H23NO4, estimated XLogP3 ~3.5) and the methoxy analog (C19H23NO4, estimated XLogP3 ~3.4), attributable to the additional methylene group of the ethoxy substituent and the methyl group on the piperidine ring [1]. This difference in lipophilicity can significantly impact passive membrane permeation (logP-dependent) and non-specific protein binding in cellular assays.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 [1] |
| Comparator Or Baseline | 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine (des-methyl analog): XLogP3 ~3.5 (estimated based on molecular formula C19H23NO4 vs. target C20H25NO4) . Methoxy analog: ~3.4 (estimated, structure difference) . |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.5 log units higher for target compound |
| Conditions | Computed using XLogP3 3.0 algorithm; experimental logP not reported in primary literature. |
Why This Matters
Higher logP within a moderate range (3–5) is often associated with improved passive membrane permeability; when selecting among close analogs for cell-based phenotypic screening, the higher logP of WAY-325472 may be a relevant differentiator for intracellular target access.
- [1] PubChem CID 892444. XLogP3-AA Property Value 3.9. Retrieved 2026-04-30. View Source
